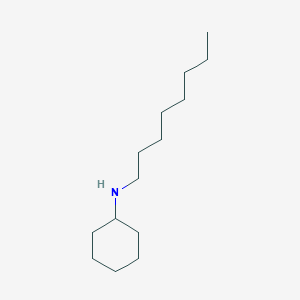

N-cyclohexyl-N-octylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H29N |

|---|---|

Molecular Weight |

211.39 g/mol |

IUPAC Name |

N-octylcyclohexanamine |

InChI |

InChI=1S/C14H29N/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h14-15H,2-13H2,1H3 |

InChI Key |

BZOMWVINCXFIBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Catalysis in N Cyclohexyl N Octylamine Production

Direct Amination Approaches for N-cyclohexyl-N-octylamine Synthesis

Direct amination methods offer an efficient route to this compound by combining readily available precursors in a single reaction vessel. These approaches are often favored for their operational simplicity and improved atom economy.

Reductive amination is a cornerstone of amine synthesis, providing a direct pathway to this compound. This reaction can be envisioned in two primary ways: the reaction of cyclohexanone (B45756) with n-octylamine or the reaction of octanal (B89490) with cyclohexylamine (B46788), both in the presence of a reducing agent and a catalyst. The process typically involves the in-situ formation of an imine or enamine intermediate, which is then hydrogenated to yield the final secondary amine. researchgate.net

A range of reducing agents can be employed, from classic hydride reagents like sodium borohydride (B1222165) and its derivatives (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to catalytic hydrogenation. researchgate.netorganic-chemistry.org The choice of catalyst is critical for achieving high yield and selectivity. While various metal catalysts are effective, bimetallic systems have shown particular promise. For instance, heterogeneous Rh/Pt bimetallic nanoparticles have been successfully used for the reductive cross-amination between imine intermediates and alkylamines to produce N-alkylated cyclohexylamine derivatives under mild conditions. organic-chemistry.org This catalytic system demonstrates high activity and can be recovered and reused multiple times, highlighting its potential for sustainable production. organic-chemistry.org

| Catalyst System | Precursors | Reducing Agent | Conditions | Outcome |

| Rh/Pt nanoparticles | Cyclohexanone, Octylamine (B49996) | H₂ | Mild temperature and pressure | High activity and selectivity for this compound. Catalyst is reusable. organic-chemistry.org |

| InCl₃/Et₃SiH | Octanal, Cyclohexylamine | Et₃SiH/MeOH | - | Highly chemoselective, tolerating various functional groups. organic-chemistry.org |

| Ir-PA1 Catalyst | Cyclohexanone, Octylamine | Ammonium (B1175870) formate, Acetic Acid | 60–80 °C | Effective for reductive amination of cyclic ketones. kanto.co.jp |

This table presents plausible reaction systems for this compound based on established catalytic methods for analogous compounds.

The direct N-alkylation of a primary amine with an alkyl halide is another fundamental approach for forming C-N bonds. In the context of this compound synthesis, this would involve reacting cyclohexylamine with an octyl halide (e.g., 1-bromooctane) or n-octylamine with a cyclohexyl halide (e.g., bromocyclohexane).

To circumvent this, specific reagents and conditions have been developed. For example, using cesium hydroxide (B78521) (CsOH) as a base has been shown to promote selective mono-N-alkylation of primary amines over dialkylation. organic-chemistry.org Another strategy involves using a protecting group on the primary amine, which is then alkylated and subsequently deprotected, transforming the process into a multi-step synthesis. google.com

Multi-Step Synthetic Routes to this compound and its Analogues

A multi-step approach to this compound could involve the initial functionalization of one of the precursors to create a reactive intermediate. For example, cyclohexylamine could be converted to N-cyclohexyl acetamide (B32628) by reacting it with acetyl chloride. vedantu.com This amide could then be subjected to conditions for coupling with an octyl derivative. More commonly, a primary amine is first protected, then alkylated, and finally deprotected. A patent describes a procedure where a primary amine is protected with 5a-bromo-α-tocopherol, followed by alkylation with an alkyl halide, and subsequent removal of the bulky protecting group to yield the mono-alkylated secondary amine in high yield. google.com Such methods, while longer, effectively prevent the over-alkylation common in direct alkylation approaches. google.com Automated flow chemistry systems are also being developed for multi-step synthesis, allowing for sequential reactions, including C-N bond formation, to be performed in-line without intermediate purification. chemrxiv.org

The development of novel catalysts is a major focus of research to improve the efficiency and selectivity of C-N bond formation. A particularly innovative and sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.orgacs.org This strategy allows for the N-alkylation of amines using alcohols, which are generally less toxic and more environmentally benign than alkyl halides. acs.org

In this process, a transition-metal catalyst temporarily abstracts hydrogen from an alcohol (e.g., 1-octanol) to form an aldehyde in situ. The aldehyde then reacts with an amine (e.g., cyclohexylamine) to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the secondary amine. The only byproduct of this elegant process is water. Various catalysts based on less expensive and more abundant metals like iron and nickel have been developed for this transformation. acs.orgacs.org For example, commercially available [(PPh₃)₂NiCl₂] has been identified as an efficient catalyst for the mono-N-alkylation of amines with alcohols, demonstrating a broad substrate scope and high turnover numbers. acs.org

| Catalyst | Reactants | Strategy | Advantage |

| [(PPh₃)₂NiCl₂] | Cyclohexylamine, 1-Octanol | Borrowing Hydrogen | Uses alcohols instead of halides; high atom economy. acs.org |

| Iron Cyclopentadienone Complex | Cyclohexylamine, 1-Octanol | Borrowing Hydrogen | Utilizes an inexpensive, earth-abundant metal. acs.org |

| Cu(OAc)₂ / DMAP | Carboxylic Acid and Azidoformate Precursors | Decarboxylative C-N Formation | Uses naturally abundant carboxylic acids as carbon sources. nih.gov |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Amine, Dimethyl Carbonate | Dual Hydrogen Bond Catalysis | Metal-free system for amine carbonylation under mild conditions. ipe.ac.cn |

This table summarizes novel catalytic approaches applicable to the synthesis of this compound or its analogues.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjarr.com The synthesis of amines, including this compound, is an area where these principles can have a significant impact.

Key green chemistry strategies applicable to this synthesis include:

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. The "borrowing hydrogen" strategy is a prime example, where an amine and an alcohol are combined to form a secondary amine and water, resulting in very high atom economy. acs.orgwjarr.com

Use of Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. wjarr.com The development of reusable heterogeneous catalysts, such as supported Ni catalysts for reductive amination or Rh/Pt nanoparticles, aligns with this principle. organic-chemistry.orgrsc.org

Use of Safer Solvents and Auxiliaries : Traditional organic solvents are often volatile and hazardous. Green chemistry encourages the use of safer alternatives like water or conducting reactions under solvent-free conditions. wjarr.com Some reductive amination reactions have been successfully performed in water. organic-chemistry.org

Energy Efficiency : Designing processes that can be conducted at ambient temperature and pressure reduces energy consumption. wjarr.com The development of highly active catalysts that operate under mild conditions is crucial. Microwave-assisted synthesis can also reduce reaction times and energy input compared to conventional heating. wjarr.comrsc.org

Use of Renewable Feedstocks : Sourcing starting materials from renewable resources is a long-term goal. Phenol and its derivatives, which can be obtained from lignocellulose, can be used as renewable feedstocks for the synthesis of cyclohexylamines via reductive amination. rsc.org

By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which can contribute to environmental pollution and pose health and safety risks. Consequently, a significant focus of green chemistry is the development of solvent-free reaction conditions or the substitution of conventional solvents with more environmentally friendly alternatives.

Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced waste, lower costs associated with solvent purchase and disposal, and often, enhanced reaction rates. For the synthesis of this compound via reductive amination, a solvent-free approach would involve the direct mixing of the reactants (cyclohexanone and octylamine, or octanal and cyclohexylamine) with a suitable catalyst and a reducing agent. A variety of catalysts, including those based on nickel, palladium, platinum, and rhodium, have been shown to be effective for reductive aminations. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, further enhancing the environmental credentials of the process.

In cases where a solvent is necessary to ensure proper mixing and heat transfer, a range of environmentally benign options are available. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the organic reactants for the synthesis of this compound may have low solubility in water, the use of phase-transfer catalysts or surfactants can overcome this limitation. Other green solvent alternatives include supercritical fluids like carbon dioxide, ionic liquids, and deep eutectic solvents (DES). These solvents offer unique properties that can enhance reaction selectivity and efficiency while minimizing environmental impact. For instance, DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components; they are often biodegradable, non-toxic, and have low vapor pressure.

The following table illustrates a hypothetical comparison of different solvent systems for the synthesis of secondary amines, based on general principles and findings in the literature for similar reactions.

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Environmental Considerations |

| Ni/C | Solvent-free | 100-150 | 4-8 | >90 | No solvent waste, easy catalyst recovery. |

| Pd/C | Water with surfactant | 80-120 | 6-12 | 85-95 | Use of non-toxic water, but requires separation of surfactant. |

| Ru-complex | Deep Eutectic Solvent | 60-100 | 2-6 | >95 | Biodegradable and recyclable solvent, mild conditions. |

| Rh/Al2O3 | Supercritical CO2 | 50-80 | 4-8 | >90 | Non-toxic solvent, easy product separation, but requires high pressure. |

This table is illustrative and compiled from general knowledge of similar chemical reactions; it is not based on experimentally verified data for the direct synthesis of this compound.

Atom Economy and Waste Minimization in this compound Preparation

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing the generation of byproducts and waste.

C₆H₁₀O (Cyclohexanone) + C₈H₁₇NH₂ (Octylamine) + H₂ → C₁₄H₂₉N (this compound) + H₂O

In this reaction, the only byproduct is water, which is non-toxic and environmentally benign. The theoretical atom economy for this process is very high, as all the atoms from the cyclohexanone, octylamine, and hydrogen are incorporated into the final product, with the exception of the oxygen atom from the carbonyl group, which is eliminated as water.

Waste minimization is a broader concept that encompasses not only atom economy but also other sources of waste, such as solvents, catalysts, and reagents used in workup and purification. To minimize waste in the production of this compound, several strategies can be employed:

Catalyst Selection and Recycling: The use of highly active and selective catalysts can reduce the required catalyst loading and minimize side reactions. Heterogeneous catalysts that can be easily recovered and reused are preferable to homogeneous catalysts that may be difficult to separate from the product.

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reactant stoichiometry can maximize the yield of the desired product and reduce the formation of impurities, thereby simplifying purification and reducing waste.

Solvent Management: As discussed in the previous section, employing solvent-free conditions or recyclable, non-toxic solvents significantly reduces the environmental impact of the process.

Integrated Processes: Combining reaction and separation steps can lead to more efficient processes with less waste. For example, a continuous flow reactor system could be designed for the synthesis of this compound, allowing for precise control over reaction parameters and efficient product isolation.

The following table provides a comparative analysis of different synthetic approaches to secondary amines in terms of atom economy and waste generation.

| Synthetic Method | Reactants | Byproducts | Atom Economy | Waste Considerations |

| Reductive Amination | Ketone/Aldehyde, Amine, H₂ | Water | High | Minimal byproduct toxicity; waste depends on catalyst and solvent choice. |

| N-alkylation with Alkyl Halides | Amine, Alkyl Halide | Halide Salt | Moderate | Stoichiometric amounts of salt waste are generated. |

| Buchwald-Hartwig Amination | Amine, Aryl/Alkyl Halide | Halide Salt, Ligand/Catalyst Residues | Low to Moderate | Generates stoichiometric salt waste and requires complex catalyst systems. |

This table is for illustrative purposes and compares general synthetic methods for secondary amines.

By focusing on catalytic reductive amination under solvent-free or green solvent conditions, the production of this compound can be aligned with the principles of green chemistry, achieving high atom economy and minimal waste generation.

Chemical Reactivity and Reaction Mechanisms of N Cyclohexyl N Octylamine

Nucleophilic Character of the Amine Functionality in N-cyclohexyl-N-octylamine

The defining characteristic of the amine functionality in this compound is the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character to the molecule. This allows it to react with a wide array of electrophilic centers. While specific studies on this compound are limited, its reactivity can be inferred from studies on its constituent amines, cyclohexylamine (B46788) and n-octylamine, as well as other hindered secondary amines.

These amines readily participate in reactions such as nucleophilic substitution, acyl substitution, and conjugate additions. For instance, primary amines like octylamine (B49996) react with electrophilic aryl halides, such as 3-chloropyridine, in palladium-catalyzed amination reactions to form C-N bonds. nih.gov Without a catalyst, such reactions are significantly slower. nih.gov Another common reaction is nucleophilic aromatic substitution with highly activated electrophiles; for example, the derivatization of both octylamine and cyclohexylamine with 1-fluoro-2,4-dinitrobenzene (B121222) proceeds readily. researchgate.net

The nucleophilicity of the amine is also evident in its reactions with carbonyl compounds. The aminolysis of esters, such as the depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET) with n-octylamine, proceeds to form the corresponding terephthalamide, a reaction driven by the nucleophilic attack of the amine on the ester's carbonyl carbon. mdpi.com Similarly, reactions with ketones like benzophenone (B1666685) can yield the corresponding imine. polimi.it Furthermore, amines are known to react with activated alkynes in a conjugate addition mechanism known as the amino-yne reaction. acs.org They can also act as nucleophiles in ring-opening reactions of strained heterocycles like epoxides and lactones. rsc.org

The table below summarizes the expected nucleophilic reactions of this compound based on the documented reactivity of related primary and secondary amines.

| Reaction Type | Electrophile Example | Product Type | Reference |

| Buchwald-Hartwig Amination | Aryl Halides (e.g., 2-bromopyridine) | N-Aryl Amine | nih.gov |

| Nucleophilic Acyl Substitution | Esters (e.g., PET) | Amide | mdpi.com |

| Nucleophilic Aromatic Substitution | Activated Aryl Halides (e.g., 1-fluoro-2,4-dinitrobenzene) | Dinitrophenyl Amine | researchgate.net |

| Imine Formation | Ketones (e.g., Benzophenone) | Imine | polimi.it |

| Ring-Opening Reaction | Lactones (e.g., γ-valerolactone oxide) | Hydroxy Amide | rsc.org |

Basicity and Protonation Equilibria Studies

This compound is a secondary aliphatic amine and is, therefore, expected to be a moderately strong base. The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons for protonation. lkouniv.ac.in The two alkyl groups, cyclohexyl and n-octyl, are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom and enhances its basicity compared to aromatic amines like aniline (B41778). lkouniv.ac.in For context, the pKb of cyclohexylamine is 3.3, indicating it is a significantly stronger base than aniline (pKb 9.38). lkouniv.ac.in The pKa of the conjugate acid of n-octylamine is reported to be 10.6. oxea-chemicals.com

The protonation equilibrium is also influenced by steric factors and solvation effects. The bulky cyclohexyl and long octyl groups can sterically hinder the approach of a proton to the nitrogen lone pair. Moreover, these bulky groups affect the solvation of the resulting protonated ammonium (B1175870) cation, which can alter the basicity in solution compared to the gas phase. lkouniv.ac.in

In the context of catalysis, maintaining the amine in its neutral, unprotonated state is often crucial for its reactivity. For example, in copper-catalyzed C-N bond-forming reactions like the Chan-Lam amination, the ligation of the amine's lone pair to the copper(II) center is an essential step. acs.org As the reaction generates acid, a base is typically required to prevent protonation of the amine substrate, which would otherwise render it inactive. acs.org

Stereochemical Considerations in this compound Transformations

The stereochemistry of this compound can be considered at two main points: the nitrogen center and the cyclohexyl ring.

Like most amines, the nitrogen atom in this compound has a trigonal pyramidal geometry. lkouniv.ac.in This geometry means the nitrogen center is technically a stereocenter. However, it undergoes rapid pyramidal inversion at room temperature, meaning the two enantiomeric forms interconvert quickly, and the amine is effectively achiral unless the nitrogen is part of a rigid ring system. lkouniv.ac.in

The stereochemistry of the cyclohexyl ring, however, is more fixed and can have a significant impact on reactivity. The ring predominantly exists in a stable chair conformation, where the N-octylamino group can occupy either an axial or an equatorial position. The equatorial position is generally favored to minimize steric strain. This conformation influences the steric environment around the nucleophilic nitrogen, potentially directing the approach of electrophiles. The stereochemical assignment of related N-cyclohexyl derivatives has been determined using techniques such as 1D NOESY experiments. umich.edu The stereochemistry of the substituents can also direct the outcome of certain reactions, as seen in the thermal decomposition of amine oxides (the Cope elimination), which proceeds through a syn-periplanar transition state, leading to a specific, predictable stereochemical outcome. ua.edu

Catalytic Roles of this compound and its Derivatives in Organic Reactions

Organocatalysis and Acid-Base Catalysis

While there is limited specific reporting of this compound as an organocatalyst, its inherent basicity allows it to function as an acid-base catalyst. As a Brønsted-Lowry base, it can deprotonate acidic protons in a substrate, thereby activating it for further reaction. In its protonated form, the N-cyclohexyl-N-octylammonium ion can act as a Brønsted-Lowry acid, donating a proton to a substrate. This dual acid-base character is fundamental to many organocatalytic processes. Related amine derivatives are often used in organocatalysis, but the application of this specific secondary amine is not widespread in the reviewed literature. acs.org

Ligand Applications in Transition Metal-Catalyzed Processes

The nitrogen lone pair enables this compound and its derivatives to act as ligands for transition metals. The effectiveness of such a ligand is dictated by both its electronic and steric properties. The two alkyl groups are electron-donating, making the amine a good σ-donor ligand. The significant steric bulk provided by both the cyclohexyl and octyl groups can influence the coordination number and geometry of the metal center, which in turn affects the catalytic activity and selectivity of the resulting complex. google.com

Amines are common ligands in various catalytic systems. For example, n-octylamine has been used as a surface-capping ligand in the synthesis of inorganic nanoparticles. acs.org In homogeneous catalysis, amines are crucial components of palladium-catalyzed cross-coupling reactions, where they coordinate to the metal center as a substrate before the C-N bond-forming reductive elimination step. nih.govgoogle.com

Furthermore, the cyclohexyl-amine framework is a component of more complex and highly effective ligand architectures. Chiral ligands derived from cyclohexyl-fused backbones have been developed for asymmetric transition metal catalysis. nih.gov Similarly, P,N-ligands, which incorporate an amino group, have demonstrated high versatility and efficiency in challenging cross-coupling reactions. researchgate.net This suggests that while this compound itself may be a simple N-donor ligand, its structural motifs are valuable components in the design of sophisticated ligands for modern catalysis.

Theoretical and Computational Investigations of N Cyclohexyl N Octylamine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure of many-body systems. For N-cyclohexyl-N-octylamine, DFT studies are crucial for determining its most stable three-dimensional shapes, or conformations. The molecule's flexibility, owing to the rotatable bonds of the cyclohexyl and octyl groups, gives rise to numerous possible conformations.

DFT calculations can map the potential energy surface of the molecule to identify low-energy conformers. Research on analogous secondary amines demonstrates that the orientation of the alkyl and cycloalkyl groups relative to the nitrogen atom significantly influences the molecule's stability. rsc.org For instance, DFT studies on related systems, often using simplified models like a hexyl chain to reduce computational expense, have been employed to investigate the stability of complexes formed with metal precursors. rsc.org The stability of different conformers is typically compared based on their calculated relative energies.

| Conformer | Description | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| A | Equatorial cyclohexyl, extended octyl chain | 0.00 | Lowest energy, most stable |

| B | Axial cyclohexyl, extended octyl chain | +2.5 | Steric strain from axial group |

| C | Equatorial cyclohexyl, gauche octyl chain | +0.9 | Slightly higher energy due to chain folding |

This table represents illustrative data based on typical findings for substituted cyclohexanes and long-chain alkanes.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. unesp.br It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnumberanalytics.comlibretexts.org

For this compound, the HOMO is primarily localized on the lone pair of electrons of the nitrogen atom. This makes the nitrogen atom the center of nucleophilicity, meaning it is prone to donating this electron pair to an electron-deficient species (an electrophile). youtube.comacs.org The LUMO, conversely, represents the region where the molecule can accept electrons, determining its electrophilicity. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. numberanalytics.com FMO analysis can predict how this compound will interact in various reactions, such as acid-base reactions or nucleophilic additions. libretexts.org

| Orbital | Primary Location | Role in Reactivity | Predicted Interactions |

|---|---|---|---|

| HOMO | Nitrogen lone pair | Nucleophilicity / Basicity | Donates electrons to acids (protons) and electrophiles. |

| LUMO | Distributed over C-H and C-N antibonding orbitals | Electrophilicity | Accepts electrons from strong nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Kinetic Stability | Determines the ease of electronic excitation and overall reactivity. |

Molecular Dynamics Simulations of this compound in Various Media

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. rcptm.comnih.gov This allows for the study of processes over time, such as aggregation and surface interactions, which are not accessible through static quantum calculations.

In solution, particularly in nonpolar solvents or in aqueous systems above a certain concentration, this compound molecules can self-assemble or aggregate. This behavior is driven by a balance of intermolecular forces. MD simulations can model these interactions explicitly. The hydrophobic octyl and cyclohexyl chains tend to cluster together to minimize contact with polar solvents like water, a phenomenon known as the hydrophobic effect. acs.orgcapes.gov.br Conversely, the polar amine group can engage in hydrogen bonding or dipole-dipole interactions.

Simulations on similar amphiphilic molecules show the formation of reverse aggregates (or reverse micelles) in nonpolar media, where the polar amine heads form a core to encapsulate polar species, while the nonpolar tails extend into the organic solvent. capes.gov.br The size and shape of these aggregates are influenced by factors such as concentration, temperature, and the presence of other substances in the medium. capes.gov.br

This compound can act as a surfactant or corrosion inhibitor by adsorbing onto material surfaces. MD simulations are instrumental in understanding the dynamics of this adsorption process at the atomic level. For example, studies on the adsorption of secondary amines onto zinc oxide (ZnO) nanoparticle surfaces have shown that the amine's structure strongly dictates its behavior. rsc.org

Simulations can reveal how the molecule approaches the surface, the orientation it adopts, and the nature of the bonds it forms. The interaction can range from weak physisorption, driven by van der Waals forces, to strong chemisorption, involving the formation of coordinate bonds between the nitrogen atom and surface metal atoms. mdpi.com The calculated adsorption energy (ΔE_ads) quantifies the strength of this interaction. mdpi.com Studies have shown that secondary amines can exhibit significant mobility on a surface, which can influence processes like nanocrystal growth. rsc.org

| Interaction Type | Description | Typical Energy Range (kJ/mol) |

|---|---|---|

| Physisorption | Van der Waals forces, weak electrostatic interactions | < 40 mdpi.com |

| Hydrogen Bonding | Interaction with surface hydroxyl groups | 20–40 mdpi.com |

| Chemisorption | Formation of coordinate or covalent bonds | > 60 mdpi.com |

Computational Prediction of Reaction Pathways and Mechanistic Insights

Beyond predicting reactivity, computational chemistry can map out entire reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed.

Structure-Reactivity Relationship Modeling for this compound Analogues

The prediction of chemical reactivity and biological activity based on molecular structure is a cornerstone of modern computational chemistry. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical constructs that correlate a molecule's structure with its observed activity or properties. For a molecule like this compound, which combines a bulky cycloaliphatic group with a flexible linear alkyl chain, understanding these relationships is key to designing analogues with tailored functionalities, for instance, as corrosion inhibitors, surfactants, or phase-transfer catalysts.

While specific, detailed research findings on structure-reactivity modeling exclusively for this compound analogues are not extensively documented in publicly available literature, it is possible to construct a theoretical framework for such an investigation based on established QSAR/QSPR principles applied to similar aliphatic amines. scientific.netnih.govresearchgate.net This section will, therefore, outline the hypothetical modeling of a series of this compound analogues, focusing on their potential as corrosion inhibitors for steel in acidic media, a plausible application for such amines. semanticscholar.orgresearchgate.net

Hypothetical Analogue Series and Activity Data

To build a structure-reactivity model, a series of analogues would be synthesized and tested for a specific activity. For this theoretical study, we will consider a set of N-cyclohexyl-N-alkylamine analogues where the length of the n-alkyl chain is varied. The hypothetical activity to be modeled is the corrosion inhibition efficiency (IE%), a measure of how well a compound protects a metal surface from corrosion.

| Compound Name | Analogue ID | Structure | Corrosion Inhibition Efficiency (IE%) - Hypothetical |

|---|---|---|---|

| N-cyclohexyl-N-butylamine | ANA-1 | C₆H₁₁NH(CH₂)₃CH₃ | 75.2 |

| N-cyclohexyl-N-hexylamine | ANA-2 | C₆H₁₁NH(CH₂)₅CH₃ | 85.5 |

| This compound | ANA-3 | C₆H₁₁NH(CH₂)₇CH₃ | 92.8 |

| N-cyclohexyl-N-decylamine | ANA-4 | C₆H₁₁NH(CH₂)₉CH₃ | 95.1 |

| N-cyclohexyl-N-dodecylamine | ANA-5 | C₆H₁₁NH(CH₂)₁₁CH₃ | 94.5 |

Selection and Calculation of Molecular Descriptors

The core of QSAR modeling lies in the selection of molecular descriptors that can quantify the structural features responsible for the observed activity. jmaterenvironsci.comiaea.org For the N-cyclohexyl-N-alkylamine analogues, a combination of electronic, steric, and hydrophobic descriptors would be calculated using computational chemistry software.

Electronic Descriptors: These describe the electronic aspects of the molecule, which are crucial for its interaction with a metal surface. Key descriptors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency. nih.govsemanticscholar.org

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

Steric and Topological Descriptors: These quantify the size and shape of the molecule.

Molecular Weight (MW): A simple descriptor for the size of the molecule.

Molecular Volume/Area: Provides a more refined measure of the molecule's bulk, which can affect its surface coverage on the metal. jmaterenvironsci.com

Taft Steric Parameter (Es): A classic descriptor for the steric bulk of substituents. researchgate.net

Hydrophobic Descriptors: These measure the molecule's hydrophobicity, which is critical for its ability to displace water from the metal surface.

LogP (Octanol-Water Partition Coefficient): The primary descriptor for hydrophobicity. A non-linear relationship is often observed between LogP and activity. researchgate.netijpras.com

Hypothetical Molecular Descriptor Data

The following table presents hypothetical calculated descriptors for our analogue series.

| Analogue ID | MW (g/mol) | LogP | E_HOMO (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| ANA-1 | 155.29 | 3.5 | -5.95 | 1.25 |

| ANA-2 | 183.35 | 4.5 | -5.90 | 1.23 |

| ANA-3 | 211.40 | 5.5 | -5.86 | 1.22 |

| ANA-4 | 239.45 | 6.5 | -5.84 | 1.21 |

| ANA-5 | 267.51 | 7.5 | -5.83 | 1.20 |

Model Development and Interpretation

Using statistical methods like multiple linear regression (MLR), a QSAR equation can be developed. The Hansch analysis approach is a well-established method for this purpose. researchgate.netsilae.it A hypothetical Hansch-type equation for our series might look like this:

IE% = k_1 * LogP - k_2 * (LogP)² + k_3 * E_HOMO + k_4 * MW + C

Where k_1, k_2, k_3, and k_4 are regression coefficients and C is a constant.

The positive coefficient for LogP (k_1) would indicate that hydrophobicity is beneficial for corrosion inhibition, as it promotes the displacement of water from the metal surface.

The negative coefficient for the (LogP)² term (k_2) suggests a parabolic relationship. This means that after an optimal level of hydrophobicity is reached, further increases might lead to decreased solubility in the corrosive medium or self-aggregation (micelle formation), reducing the inhibition efficiency. ijpras.com This is consistent with the hypothetical data where the IE% starts to level off or decrease after the C10 chain (ANA-4).

The positive coefficient for E_HOMO (k_3) would confirm that a higher tendency to donate electrons enhances the chemical adsorption of the inhibitor onto the steel surface, thus increasing protection. semanticscholar.org

The coefficient for MW (k_4) would quantify the influence of the molecule's size, which generally correlates with greater surface coverage.

This model would suggest that the corrosion inhibition efficiency of N-cyclohexyl-N-alkylamine analogues is a complex function of their hydrophobicity, electronic character, and size. The most effective inhibitors in this series would possess a balanced hydrophobicity (like the octyl or decyl chain) and a high propensity for electron donation, facilitated by the nitrogen lone pair. The bulky cyclohexyl group provides a large surface area for coverage, while the alkyl chain's length modulates the hydrophobic interactions. The development of such models is crucial for the rational design of new, more effective molecules without the need for exhaustive synthesis and testing. iaea.orgsilae.it

Advanced Analytical Methodologies for Characterizing N Cyclohexyl N Octylamine

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the elucidation of the chemical structure of N-cyclohexyl-N-octylamine, providing insights from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by a series of signals corresponding to the chemically distinct protons in the octyl chain and the cyclohexyl ring. Due to the free rotation of the alkyl chains and the conformational flexibility of the cyclohexane (B81311) ring, the signals, particularly for the methylene groups, often appear as complex, overlapping multiplets. The protons on the carbon adjacent to the nitrogen atom (α-protons) are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the other aliphatic protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a clearer picture, with a distinct peak for each chemically non-equivalent carbon atom. The chemical shifts are influenced by the local electronic environment. Carbons directly bonded to the electronegative nitrogen atom (C-N) will appear further downfield. Based on established chemical shift prediction models and data from analogous compounds like cyclohexylamine (B46788) and octylamine (B49996), the expected chemical shifts for this compound can be estimated. oregonstate.educompoundchem.comlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and data from similar aliphatic and cyclic amines.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Cyclohexyl Ring | ||

| C1 (CH-N) | ~2.4 - 2.6 (m) | ~55 - 60 |

| C2, C6 | ~1.6 - 1.9 (m) | ~32 - 36 |

| C3, C5 | ~1.5 - 1.7 (m) | ~25 - 28 |

| C4 | ~1.0 - 1.4 (m) | ~24 - 27 |

| Octyl Chain | ||

| C1' (CH₂-N) | ~2.3 - 2.5 (t) | ~50 - 55 |

| C2' | ~1.4 - 1.6 (m) | ~30 - 34 |

| C3' - C7' | ~1.2 - 1.4 (m) | ~22 - 32 |

| C8' (CH₃) | ~0.8 - 0.9 (t) | ~13 - 15 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and probe the molecular vibrations within this compound. nist.govpat4nano.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of its aliphatic C-H and C-N bonds. Key expected absorption bands include:

C-H stretching: Strong, sharp peaks in the 2850-2960 cm⁻¹ region, characteristic of the methylene (CH₂) and methyl (CH₃) groups in the octyl and cyclohexyl moieties.

C-H bending: Medium to strong absorptions around 1450-1470 cm⁻¹ for CH₂ scissoring and near 1375 cm⁻¹ for CH₃ symmetric bending.

C-N stretching: A medium to weak band in the 1000-1250 cm⁻¹ region, which is characteristic of aliphatic amines.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. pat4nano.comresearchgate.net The symmetric vibrations of the non-polar C-C backbone in the alkyl chain and cyclohexyl ring are often more prominent in the Raman spectrum. This technique is particularly useful for analyzing the skeletal vibrations of the molecule.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong |

| CH₂ Bending (Scissoring) | ~1465 | ~1465 | Medium |

| CH₃ Bending (Symmetric) | ~1375 | ~1375 | Medium-Weak |

| C-N Stretch | 1000 - 1250 | 1000 - 1250 | Medium-Weak |

| Cyclohexane Ring Vibrations | Various | Various | Medium-Strong |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound. The molecular weight of this compound is 211.39 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 211. Aliphatic amines are well-known to undergo a characteristic fragmentation pathway called alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.orglibretexts.org This process leads to the formation of a stable, nitrogen-containing cation. For this compound, alpha-cleavage can occur on either the octyl or the cyclohexyl side of the nitrogen atom, leading to two primary fragmentation pathways.

Pathway A (Cleavage of the octyl chain): Loss of a heptyl radical (C₇H₁₅•) results in a prominent fragment ion.

Pathway B (Cleavage of the cyclohexyl ring): Loss of a pentyl radical from the ring side is also possible, though cleavage of the larger, straight-chain substituent is often favored.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (EI-MS)

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 211 | [C₁₄H₂₉N]⁺ | Molecular Ion (M⁺) |

| 112 | [C₆H₁₁-NH=CH₂]⁺ | Alpha-cleavage: Loss of C₇H₁₅• from the octyl group |

| 126 | [CH₃(CH₂)₇-NH=CH]⁺ (Rearranged) | Alpha-cleavage: Loss of C₅H₁₁• from the cyclohexyl group |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. Saturated aliphatic amines, such as this compound, lack chromophores that absorb light in the typical UV-Vis range (200-800 nm).

The only expected electronic transition is a weak n→σ* (non-bonding to sigma antibonding) transition associated with the lone pair of electrons on the nitrogen atom. nih.gov This absorption is typically found in the far-UV region, at wavelengths below 240 nm, and has a very low molar absorptivity. researchgate.net Consequently, UV-Visible spectroscopy is generally not a primary technique for the characterization or quantification of simple saturated amines unless derivatization is performed to introduce a suitable chromophore.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are paramount for separating this compound from mixtures and for its precise quantification.

Gas chromatography (GC) is the preferred chromatographic method for the analysis of volatile and thermally stable compounds like this compound. However, the basic nature of amines can lead to poor peak shape (tailing) due to interactions with acidic sites on standard silica-based capillary columns.

Method Development: An optimized GC method requires careful selection of the column and operating parameters.

Capillary Column: A base-deactivated column is essential to minimize peak tailing. These columns have a specially treated surface to mask active silanol groups. Low-to-mid polarity columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), are often suitable.

Inlet: A split/splitless inlet is typically used. For trace analysis, pulsed splitless injection can enhance sensitivity. researchgate.net

Temperature Program: A temperature ramp is necessary to ensure the elution of the compound in a reasonable time with good peak shape. The program would start at a lower temperature and ramp up to a final temperature sufficient to elute the analyte.

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons and is suitable for quantification. For definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS), which provides both retention time and mass spectral data. ejbps.com

Table 4: Example of Optimized GC Method Parameters for this compound Analysis

| Parameter | Condition |

| GC System | Gas Chromatograph with FID or MS detector |

| Column | Base-deactivated, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of ~1.0-1.5 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |

| Detector | FID at 300 °C or MS (Scan range 40-400 amu) |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds. For a secondary amine like this compound, developing a reliable HPLC method is critical for assessing its purity and quantifying it in various mixtures. Method development involves the systematic optimization of several chromatographic parameters to achieve the desired separation with adequate resolution, sensitivity, and speed.

Reverse-phase HPLC is a commonly employed mode for a molecule of this nature, utilizing a nonpolar stationary phase and a polar mobile phase. sielc.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The choice of column, mobile phase composition, pH, and detector are all critical variables in method development.

Key Considerations for HPLC Method Development:

Column Selection: A C18 or C8 column is typically a suitable starting point due to the nonpolar nature of the octyl and cyclohexyl groups. The choice between them depends on the desired retention and resolution from potential impurities.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer is standard. The ratio is adjusted to control the retention time of this compound.

pH Modifier: Since this compound is a basic compound, adding a modifier like formic acid or phosphoric acid to the mobile phase can improve peak shape by ensuring the analyte is consistently protonated. sielc.com For mass spectrometry detection, a volatile modifier like formic acid is preferred. sielc.com

Detection: UV detection is often feasible if the molecule possesses a chromophore or if a derivatizing agent is used. However, for a simple aliphatic amine without a strong chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) are more suitable and provide greater sensitivity and specificity.

The following table illustrates a potential set of starting parameters for an HPLC method designed for the analysis of this compound.

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for nonpolar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Controls analyte retention and ensures good peak shape. |

| Gradient | 70% B to 95% B over 10 min | Elutes the compound of interest while separating it from more polar or less retained impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | Mass Spectrometer (MS) | Provides high sensitivity and mass confirmation. |

| Injection Vol. | 5 µL | A typical volume for analytical HPLC. |

Thin-Layer Chromatography (TLC) in this compound Research

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. longdom.orgumich.edu It serves as a preliminary analytical tool before scaling up to column chromatography or HPLC. aga-analytical.com.pl

In the context of this compound research, TLC is invaluable for tracking its synthesis. By spotting the reaction mixture on a TLC plate at different time intervals, researchers can visualize the consumption of reactants and the formation of the desired product.

A typical TLC analysis involves:

Stationary Phase: A glass or aluminum plate coated with a thin layer of an adsorbent, most commonly silica gel for normal-phase TLC. umich.edu

Sample Application: A small spot of the sample, dissolved in a volatile solvent, is applied near the bottom of the plate. umich.edu

Mobile Phase (Eluent): The plate is placed in a sealed chamber containing a solvent system. The solvent moves up the plate by capillary action, carrying the sample components with it. umich.edu

Separation: Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. longdom.org For a relatively nonpolar compound like this compound, it will travel further up the plate than more polar starting materials or byproducts in a normal-phase system.

Visualization: Since this compound is not colored and does not fluoresce under standard UV light (254 nm), a chemical staining agent is required for visualization. acs.org A common stain for amines is a potassium permanganate (KMnO₄) solution or ninhydrin spray, which react with the amine to produce a colored spot. acs.org

The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used to identify compounds under a specific set of TLC conditions.

| Component | Function | Example for this compound |

| Stationary Phase | Adsorbent | Silica Gel 60 F254 |

| Mobile Phase | Eluent | 10:1 Hexane:Ethyl Acetate |

| Visualization | Staining Agent | Potassium Permanganate (KMnO₄) solution |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry, which is crucial for understanding the molecule's structure and intermolecular interactions.

For this compound, which is a liquid at room temperature, this analysis would require the formation of a suitable crystalline salt or derivative. The process involves several key steps:

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound or a salt thereof (e.g., a hydrochloride or hydrobromide salt). This is typically achieved by slowly evaporating a solvent or by vapor diffusion techniques. nih.gov

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.

Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the crystal's unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.

A successful crystallographic study of an this compound derivative would yield precise structural parameters.

| Structural Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The (x, y, z) position of every non-hydrogen atom in the asymmetric unit. |

| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles they form. |

| Intermolecular Interactions | Identification of hydrogen bonds or van der Waals forces that dictate the crystal packing. |

Electrochemical Methods for this compound Detection and Analysis

Electrochemical methods offer a highly sensitive approach for the detection and quantification of electroactive species. While simple aliphatic amines like this compound are not inherently electroactive at common electrode potentials, electrochemical analysis can still be applied, either through derivatization or by using specialized detection methods.

One prominent application is the use of an electrochemical detector (ECD) coupled with HPLC. researchgate.net This setup can provide excellent sensitivity for analytes that can be oxidized or reduced. To make this compound amenable to ECD, a chemical derivatization step would be necessary to introduce an electroactive tag (e.g., a nitrosamine or a phenolic group) onto the molecule.

Alternatively, techniques like cyclic voltammetry (CV) could be used to study the electrochemical properties of a derivatized version of the compound. CV involves scanning the potential of an electrode and measuring the resulting current, providing information about redox processes.

The table below outlines the components of a hypothetical electrochemical analysis setup.

| Technique/Component | Description | Relevance to this compound |

| Working Electrode | The electrode where the electrochemical reaction of interest occurs. | A glassy carbon or gold electrode is commonly used. |

| Reference Electrode | Provides a stable potential against which the working electrode's potential is measured. | Ag/AgCl is a standard reference electrode. mdpi.com |

| Counter Electrode | Completes the electrical circuit, passing current to the working electrode. | A platinum wire or graphite rod is often used. mdpi.com |

| Supporting Electrolyte | An inert salt added to the solution to ensure conductivity and minimize solution resistance. | e.g., Tetrabutylammonium perchlorate in an organic solvent. |

| Analytical Method | The specific electrochemical technique employed. | Differential Pulse Voltammetry (DPV) or Amperometry coupled with HPLC for high sensitivity. mdpi.com |

Applications of N Cyclohexyl N Octylamine in Non Biological Systems

Role in Polymer Science and Materials Chemistry

Monomer or Additive in Polymer Synthesis and Modification

N-cyclohexyl-N-octylamine's secondary amine group offers a reactive site that could, in principle, allow it to act as a monomer in polymerization reactions, such as in the formation of polyamides or polyimines. However, its bulky cyclohexyl and long octyl groups might introduce significant steric hindrance, thereby affecting polymerization kinetics and the final properties of the polymer.

More plausibly, it could serve as a polymer additive. The lipophilic nature of the octyl and cyclohexyl groups could enhance its compatibility with various polymer matrices. As an additive, it might function as a plasticizer, an antioxidant, or a stabilizer. For instance, amines are known to act as acid scavengers in polymer formulations, neutralizing acidic byproducts that can degrade the polymer backbone.

Surface Modification and Coating Applications

The amphiphilic nature of this compound, with its polar amine head and nonpolar hydrocarbon tail, makes it a candidate for surface modification and coating applications. It could be used to alter the surface properties of materials, for example, to increase hydrophobicity or to improve adhesion. The related compound, N-octylamine, is utilized as a building block for biocides in marine and wood coating formulations and also acts as a corrosion inhibitor in lubricants and greases univarsolutions.combasf.com. This suggests that this compound could find similar utility in protective coatings, where it might contribute to both the physical barrier properties and active corrosion inhibition.

Gelator Properties and Soft Materials Design

Low molecular weight organic gelators (LMOGs) are molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the gelation of the liquid. The structure of this compound, with its potential for hydrogen bonding through the N-H group and van der Waals interactions from the alkyl and cycloalkyl chains, suggests it could act as an LMOG. The balance between the polar amine group and the nonpolar hydrocarbon parts is crucial for the self-assembly process that leads to gel formation. While specific studies on the gelator properties of this compound are not available, its structural motifs are common in known gelators.

This compound in Corrosion Inhibition Studies: Mechanistic Aspects

The primary application area for which analogous compounds of this compound have been studied is corrosion inhibition. Organic compounds containing nitrogen atoms are often effective corrosion inhibitors for metals in acidic media. They function by adsorbing onto the metal surface and creating a protective barrier that isolates the metal from the corrosive environment.

Adsorption Isotherms and Surface Interactions

The effectiveness of a corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface. This adsorption can be described by various isotherms, such as Langmuir, Freundlich, and Temkin. The choice of isotherm model provides insight into the nature of the interaction between the inhibitor and the metal surface.

For example, a study on 4-cyclohexyl-3-thiosemicarbazide, a compound containing a cyclohexyl group, found that its adsorption on a mild steel surface in a 1 M HCl solution followed the Langmuir adsorption isotherm icrc.ac.ir. This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent adsorption sites. The adsorption process for this related compound was found to involve both physical (electrostatic) and chemical (coordinative) interactions icrc.ac.ir.

The adsorption of another related compound, N-cyclohexyl-N'-phenyl thiourea, on mild steel in hydrochloric acid was found to follow the Temkin adsorption isotherm researchgate.net. The Gibbs free energy of adsorption (ΔG°ads) is a key thermodynamic parameter that indicates the spontaneity and strength of the adsorption. Negative values of ΔG°ads signify a spontaneous adsorption process.

| Inhibitor (Analogous Compound) | Metal | Corrosive Medium | Adsorption Isotherm | Reference |

| 4-cyclohexyl-3-thiosemicarbazide | Mild Steel | 1 M HCl | Langmuir | icrc.ac.ir |

| N-cyclohexyl-N'-phenyl thiourea | Mild Steel | 0.01-0.1 N HCl | Temkin | researchgate.net |

This table presents data for compounds structurally related to this compound to infer its potential behavior.

Electrochemical and Spectroscopic Investigations of Inhibition Film Formation

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful tools for studying the mechanisms of corrosion inhibition. Potentiodynamic polarization studies can reveal whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions. An inhibitor is classified as anodic, cathodic, or mixed-type based on its effect on the corrosion potential (Ecorr).

EIS studies provide information about the formation of a protective film on the metal surface. In a typical EIS experiment, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of an adsorptive film that hinders the corrosion process.

For instance, in studies of various amine-based corrosion inhibitors, the formation of a protective film is confirmed by an increase in the diameter of the Nyquist plot semicircle, which corresponds to an increased charge transfer resistance.

| Technique | Observation in Presence of Inhibitor | Implication |

| Potentiodynamic Polarization | Shift in corrosion potential (Ecorr), Decrease in corrosion current density (icorr) | Indicates whether the inhibitor is anodic, cathodic, or mixed-type; Quantifies the reduction in corrosion rate. |

| Electrochemical Impedance Spectroscopy (EIS) | Increase in charge transfer resistance (Rct), Decrease in double-layer capacitance (Cdl) | Formation of a protective film on the metal surface, leading to reduced corrosion. |

This table summarizes the expected outcomes from electrochemical studies of amine-based corrosion inhibitors like this compound.

Applications in Solvent Extraction and Separation Technologies

This compound serves as an effective extractant in liquid-liquid extraction processes for the separation and purification of metal ions. researchgate.net The lone pair of electrons on the nitrogen atom allows it to act as a Lewis base, forming complexes with metal ions that are soluble in organic solvents. This property is particularly useful in hydrometallurgy for the recovery of valuable metals from aqueous solutions.

R2NH(org) + H+(aq) + MXn+1-(aq) ⇌ R2NH2+MXn+1-

where R2NH represents this compound, and MXn+1- is the anionic metal complex.

Research has demonstrated the utility of secondary and tertiary amines in the extraction of various metals, including rare earth elements (REEs), uranium, and thorium. researchgate.netgoogle.com The selectivity of the extraction can be controlled by adjusting the pH of the aqueous phase, the concentration of the amine in the organic phase, and the nature of the anionic species in the aqueous phase. For instance, tertiary amines have shown selectivity for the extraction of uranium and thorium over REEs. researchgate.net While primary amines like octylamine (B49996) can be more effective for the general extraction of these metals, secondary and tertiary amines offer greater selectivity. researchgate.net

| Metal Ion | Amine Type | Aqueous Medium | Extraction Principle |

|---|---|---|---|

| Uranium (VI) | Primary, Secondary, Tertiary | Acidic | Ion-pair formation |

| Thorium (IV) | Primary, Secondary, Tertiary | Acidic | Ion-pair formation |

| Rare Earth Elements | Primary | Acidic with complexing agent | Ion-pair formation |

| Lead (II) | N-n-octylcyclohexylamine | Hydrochloric acid | Formation of [R2NH2+PbCl3-] |

The recovery of carboxylic acids from aqueous streams, particularly those derived from fermentation and biomass processing, is a significant challenge in the development of biorefineries. utwente.nl Amine-based liquid-liquid extraction is a promising technology for this purpose. scielo.brscielo.br Tertiary amines, and by extension secondary amines like this compound, can effectively extract carboxylic acids from aqueous solutions through acid-base interactions. elsevierpure.comacs.org

Studies on the extraction of lactic acid and acetic acid from complex bio-based streams have shown that dioctylamine and trioctylamine can achieve significant extraction efficiencies. elsevierpure.com This suggests that this compound, with its similar structure, would also be a viable extractant for such applications. The recovery of the extracted acid from the organic phase can typically be achieved by back-extraction into an aqueous solution of a base or by temperature-swing regeneration of the solvent. utwente.nl Furthermore, distillable amine-based solvents are being explored for the pretreatment of lignocellulosic feedstocks to enhance the release of fermentable sugars. biofueljournal.com This highlights the versatility of amines in biorefinery applications, from pretreatment to product recovery. nih.govresearchgate.netacs.org

Ligand Design and Coordination Chemistry in Materials Synthesis

In the realm of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. acs.orgresearchgate.netrsc.org While phosphines have been extensively studied as ligands, amines also serve as important ancillary ligands in a variety of catalytic transformations. researchgate.netrsc.org this compound, as a secondary amine, can coordinate to a metal center through its nitrogen lone pair, influencing the electronic and steric environment of the catalyst. mdpi.com

The combination of a bulky cyclohexyl group and a flexible octyl chain can provide a unique steric profile that may be advantageous in controlling the selectivity of a catalytic reaction. In homogeneous catalysis, metal complexes bearing amine ligands can be soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. acs.org In heterogeneous catalysis, such ligands can be tethered to a solid support, facilitating catalyst recovery and reuse. acs.org

Cooperative catalysis, where an aminocatalyst and a metal catalyst work in concert, is an emerging area where secondary amines can play a direct role in the catalytic cycle. acs.org While specific catalytic applications of this compound are not widely documented, its structural features suggest potential for use in reactions such as C-N cross-coupling, hydroamination, and polymerization, where the steric and electronic properties of the amine ligand are critical for catalytic performance.

The synthesis of nanoparticles with controlled size, shape, and stability is a cornerstone of nanotechnology. frontiersin.org Surface passivation, the process of coating nanoparticles with a protective layer, is essential to prevent their aggregation and to modify their surface properties for specific applications. nih.gov Alkylamines, including this compound, are effective capping agents for a variety of nanoparticles, such as quantum dots and metal nanoparticles. aip.orgmdpi.comacs.orgacs.orgresearchgate.net

The amine group coordinates to the surface of the nanoparticle, while the alkyl and cyclohexyl chains provide a steric barrier that prevents agglomeration. researchgate.netnorthwestern.edudoaj.org The choice of the capping agent can significantly influence the final size and properties of the nanoparticles. researchgate.net For instance, in the synthesis of gold nanoparticles, the chain length of the stabilizing alkylamine ligand has been shown to affect the particle size. researchgate.net

The passivation of quantum dots with primary amines has been shown to enhance their photoluminescence quantum yield by passivating surface trap states. aip.orgacs.org The effectiveness of passivation can be influenced by the chain length of the amine, with longer chains sometimes leading to better photoluminescence efficiency. acs.org The dual aliphatic and alicyclic nature of this compound could offer a unique combination of surface binding and steric stabilization, making it a potentially valuable ligand for the synthesis and passivation of a wide range of nanomaterials.

Role as Additives in Industrial Chemical Processes (General)

This compound, a secondary amine, possesses molecular features—a bulky cycloaliphatic group, a flexible linear alkyl chain, and a nitrogen atom with a lone pair of electrons—that suggest its utility as an additive in various industrial chemical processes. While specific research detailing the performance of this compound is not extensively available in publicly accessible literature, its chemical structure allows for informed postulations about its function in applications such as corrosion inhibition and lubrication, drawing parallels from the well-documented performance of structurally related amines.

As an additive, this compound is expected to function primarily by forming a protective film on metal surfaces. The nitrogen atom can act as a Lewis base, donating its electron pair to vacant d-orbitals of metal atoms, thereby adsorbing onto the surface. The cyclohexyl and octyl groups would then form a nonpolar, hydrophobic barrier that shields the metal from corrosive agents and reduces friction between moving parts.

Potential applications as an additive include:

Corrosion Inhibitors: In acidic environments, the amine can become protonated, leading to electrostatic attraction to the negatively charged metal surface (anodic sites). In neutral environments, the adsorption is primarily through the nitrogen's lone pair. The combination of the cyclohexyl and octyl chains would provide a dense, persistent film, making it potentially effective in oil and gas pipelines, processing equipment, and storage tanks.

Lubricant Additives: In lubricants and metalworking fluids, this compound could serve as a friction modifier and anti-wear agent. The adsorbed molecular layer can reduce direct metal-to-metal contact, thereby minimizing friction and wear. The long octyl chain would enhance its solubility in oil-based formulations.

Phase Transfer Catalysts: Although less common for simple secondary amines compared to quaternary ammonium (B1175870) salts, amines can sometimes facilitate the transfer of reactants across the interface of immiscible liquids (e.g., aqueous and organic phases), thereby catalyzing the reaction.

Due to a lack of specific studies on this compound, detailed research findings and performance data tables are not available. The efficacy of an additive is highly dependent on the specific conditions of the industrial process, such as temperature, pressure, pH, and the presence of other chemical species. Therefore, the performance of this compound as an additive would require empirical validation for each specific application.

Derivatization and Structural Modification of N Cyclohexyl N Octylamine

Functionalization and Derivatization of the Amine Group

The secondary amine group is the most reactive site in the N-cyclohexyl-N-octylamine molecule. Its lone pair of electrons makes it nucleophilic, readily reacting with a variety of electrophiles to form new covalent bonds.

The reaction of secondary amines with carboxylic acid derivatives or sulfonic acid derivatives is a fundamental transformation in organic synthesis.

Amide Formation: this compound can be readily converted to its corresponding N,N-disubstituted amide. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride byproduct. vedantu.com Another approach involves the direct coupling of a carboxylic acid with the amine using a coupling agent, such as B(OCH2CF3)3, which facilitates the reaction. acs.org These amidation reactions are generally high-yielding. acs.org

Table 1: Representative Conditions for Amide Synthesis from Secondary Amines

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyclohexylamine (B46788) | Acetyl chloride | Pyridine | - | - | - | vedantu.com |

| General Amine | Carboxylic Acid | B(OCH2CF3)3 | MeCN | 80 °C | High | acs.org |

| Primary/Secondary Amine | neo-pentyl alcohol, CDI, MeI | - | Acetonitrile | Room Temp | 66-99% | researchgate.net |

Sulfonamide Formation: The synthesis of N-cyclohexyl-N-octylsulfonamides can be accomplished by reacting the amine with a sulfonyl chloride. google.com This reaction, known as the Hinsberg test for primary and secondary amines, typically proceeds in the presence of an aqueous alkali metal hydroxide (B78521). google.com For instance, N-n-octylthio-N-cyclohexyl benzothiazole-2-sulfonamide has been synthesized by reacting N-cyclohexyl benzothiazole-2-sulfonamide with n-octyl chlorosulfide in the presence of triethylamine. prepchem.com

Other Nitrogen Linkages: The Ugi four-component condensation reaction provides a pathway to complex diamide (B1670390) structures. In a relevant example, alginate's carboxylic acid groups were reacted with octylamine (B49996), formaldehyde, and cyclohexyl isocyanide to form a diamide derivative, demonstrating the utility of these components in multicomponent reactions. researchgate.net

The nitrogen atom in this compound can be quaternized by reacting it with an alkylating agent, such as an alkyl halide. This reaction converts the tertiary amine into a quaternary ammonium (B1175870) salt, which bears a positive charge on the nitrogen atom. lkouniv.ac.in These salts are important precursors for the synthesis of ionic liquids (ILs), which are salts with melting points below 100 °C. researchgate.net

The properties of the resulting ionic liquid can be tuned by the choice of the alkylating agent and the subsequent anion exchange. For example, reacting an amine with an alkyl halide (like methyl iodide or a long-chain n-alkyl bromide) yields a quaternary ammonium halide. researchgate.netjcu.cz These compounds are noted for their use as surfactants and as intermediates for more complex molecules. jcu.cz The synthesis of ionic liquids often involves the use of reagents like 1-methyl-3-butylimidazole chloride. google.com

Table 2: Examples of Amine Quaternization for Ionic Liquid Precursor Synthesis

| Amine | Quaternizing Agent | Product Type | Application | Reference |

|---|---|---|---|---|

| Tertiary Amines | Alkyl esters of carboxylic acids, hydrocarbyl epoxides | Quaternary Ammonium Salt | Fuel/Lubricant Additives | google.comgoogle.com |

| N,N-dimethylbenzylamine | Long-chain n-alkyl bromides | Benzalkonium bromides (BAK) | Cationic Surfactants | jcu.cz |

| N,N-dimethyl-n-octylamine | (1S)-(+)-camphor-10-sulfonic acid | Chiral Ionic Liquid | Catalyst | researchgate.net |

This compound can react with carbonyl compounds such as aldehydes and ketones. The reaction of a secondary amine with a carbonyl compound typically forms an enamine, if there is an alpha-hydrogen present on the carbonyl compound, or a hemiaminal adduct. These reactions are often reversible and can be catalyzed by acid.

In one documented synthesis, N-substituted-citral amine compounds, where the substituent R included cyclohexyl and n-octyl groups, were prepared. google.com The process involved the condensation of citral (B94496) (an aldehyde) with the respective amine to form an imine, which was subsequently reduced to the final amine product. google.com This demonstrates the reactivity of the amine with an aldehyde.

The amine can also react with other electrophiles. For example, derivatization with 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) yields N-cyclohexyl-N-octyl-2,4-dinitroaniline, a compound that is highly absorbing in the UV-VIS spectrum, making it useful for analytical detection and quantification by TLC. researchgate.net

Chemical Modifications of the Cyclohexyl Moiety

The cyclohexyl group is a saturated aliphatic ring, and its C-H bonds are generally unreactive. Chemical modification typically requires conditions that can generate radical or carbocation intermediates. While no specific modifications of the cyclohexyl ring in this compound are reported, general methods for cyclohexane (B81311) functionalization can be applied. These methods could include free-radical halogenation under UV light, which could introduce a handle for further substitution reactions. More advanced C-H activation methodologies using transition metal catalysts could also potentially be employed to introduce functional groups selectively, although this remains a specialized area of research.

Chemical Modifications of the Octyl Chain

Similar to the cyclohexyl ring, the n-octyl chain consists of unreactive sp³-hybridized C-H bonds. Functionalization is challenging but can be achieved under specific conditions. Terminal oxidation of the ω-methyl group to a carboxylic acid or alcohol is a known biochemical process and can be achieved chemically, often with specialized catalysts. Radical reactions, such as halogenation, can also introduce functionality along the chain, though this often leads to a mixture of products. In the context of related molecules, N-octyl-β-valienamine was synthesized, indicating that the octyl chain can be incorporated into complex biologically active molecules. nih.gov The synthesis of N-substituted glycine (B1666218) derivatives with an octyl chain has also been reported. nih.gov

Synthesis and Exploration of Novel this compound Conjugates for Chemical Applications

The conjugation of this compound or its derivatives to larger molecules or materials can impart new properties, such as hydrophobicity or a capacity for further chemical reaction.

For example, amines like octylamine are used to modify polymers. Hydrophobically modified alginate has been prepared by linking octylamine to the polysaccharide backbone via an amide linkage, using coupling agents like EDC-HCl. researchgate.net This modification alters the polymer's properties, making it more suitable for applications like drug delivery. researchgate.net Another powerful method is the Ugi multicomponent reaction, which has been used to graft side chains containing both octylamine and cyclohexyl groups onto alginate, creating amphiphilic derivatives. researchgate.netresearchgate.net

Furthermore, octylamine has been used as a ligand in the synthesis of inorganic nanoparticles, where it can control particle size and stability. acs.org This suggests that this compound could similarly be used to functionalize the surface of nanomaterials, creating hybrid materials with tailored properties. rsc.org

Environmental Fate and Abiotic/biotic Transformation Pathways of N Cyclohexyl N Octylamine

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical substance through non-biological processes, primarily photolysis and hydrolysis.

Hydrolytic Cleavage Mechanisms